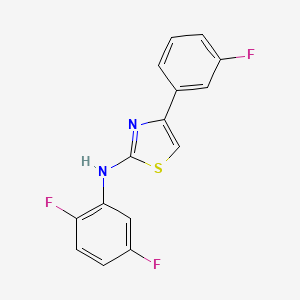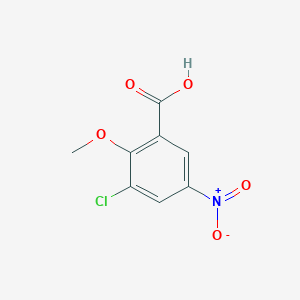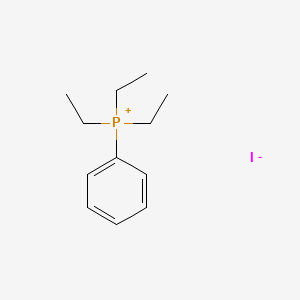
Phosphonium, triethylphenyl-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonium, triethylphenyl-, iodide is a quaternary phosphonium salt with the molecular formula C12H20PI . It is a compound where a phosphorus atom is bonded to three ethyl groups and one phenyl group, with an iodide ion as the counterion. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphonium, triethylphenyl-, iodide can be synthesized through the reaction of triethylphosphine with iodobenzene. The reaction typically occurs under mild conditions, often in the presence of a solvent such as acetonitrile or dichloromethane. The reaction proceeds as follows:
P(C2H5)3+C6H5I→[C6H5P(C2H5)3]+I-
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonium, triethylphenyl-, iodide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the corresponding phosphine.
Substitution: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like cyanide, azide, or thiolate ions are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triethylphenylphosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Applications De Recherche Scientifique
Phosphonium, triethylphenyl-, iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst and in the synthesis of ylides for Wittig reactions.
Biology: Employed in the study of cell membrane dynamics due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of ionic liquids and as an intermediate in the synthesis of other organophosphorus compounds.
Mécanisme D'action
The mechanism of action of phosphonium, triethylphenyl-, iodide involves its ability to form stable ylides, which are key intermediates in various organic reactions. The phosphorus atom in the compound can participate in nucleophilic attacks, facilitating the formation of carbon-phosphorus bonds. This property is particularly useful in Wittig reactions, where the compound reacts with aldehydes or ketones to form alkenes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triphenylphosphonium iodide
- Triethylphosphonium bromide
- Triethylphosphonium chloride
Comparison
Phosphonium, triethylphenyl-, iodide is unique due to the presence of both ethyl and phenyl groups attached to the phosphorus atom. This combination provides a balance of steric and electronic properties, making it more versatile in certain reactions compared to its counterparts. For example, triphenylphosphonium iodide, with three phenyl groups, is bulkier and may not be as reactive in some nucleophilic substitution reactions.
Propriétés
Numéro CAS |
3040-69-5 |
|---|---|
Formule moléculaire |
C12H20IP |
Poids moléculaire |
322.16 g/mol |
Nom IUPAC |
triethyl(phenyl)phosphanium;iodide |
InChI |
InChI=1S/C12H20P.HI/c1-4-13(5-2,6-3)12-10-8-7-9-11-12;/h7-11H,4-6H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
RJPPYCZKYVZXFJ-UHFFFAOYSA-M |
SMILES canonique |
CC[P+](CC)(CC)C1=CC=CC=C1.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


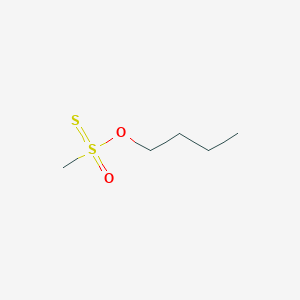
![((2R,3S,5S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B12844388.png)
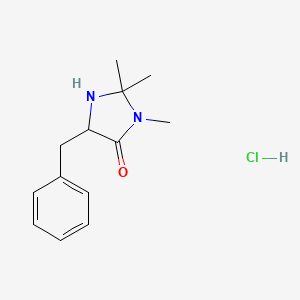
![2-Chloronaphtho[2,3-d]oxazole](/img/structure/B12844391.png)



![3-[2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methylcyclopropanecarboxylic acid](/img/structure/B12844403.png)
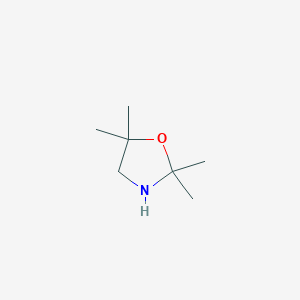

![3-Chloroimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B12844416.png)
![7,8-Difluoro-2-pentyl-6-((trans-4'-propyl-[1,1'-bi(cyclohexan)]-4-yl)methoxy)chromane](/img/structure/B12844427.png)
